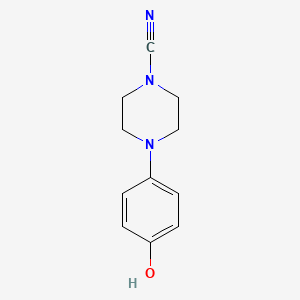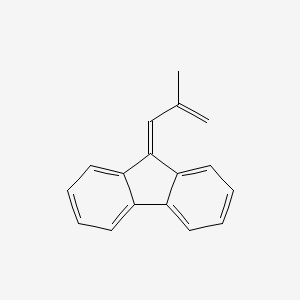
4-Bromo-2-ethenyl-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-ethenyl-1-nitrobenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethenyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethenyl-1-nitrobenzene typically involves multiple steps, starting from benzene. The general synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Vinylation: Introduction of an ethenyl group through a reaction such as the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-ethenyl-1-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, making further substitution reactions more challenging.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Vinylation: Palladium catalyst, alkene
Reduction: H2, palladium catalyst
Major Products
Reduction: 4-Bromo-2-ethenyl-1-aminobenzene
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-ethenyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs and active pharmaceutical ingredients.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 1-Bromo-2,4-dinitrobenzene
Uniqueness
4-Bromo-2-ethenyl-1-nitrobenzene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization compared to other similar compounds that may lack this group.
Eigenschaften
| 112768-01-1 | |
Molekularformel |
C8H6BrNO2 |
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
4-bromo-2-ethenyl-1-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h2-5H,1H2 |
InChI-Schlüssel |
BGEMPXKJDVNAAB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/no-structure.png)



![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)

